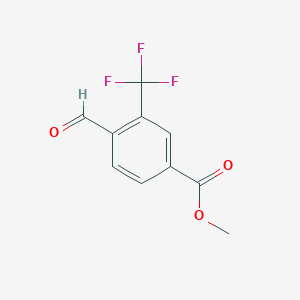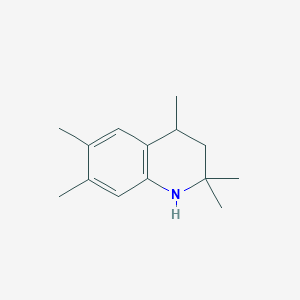
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline (PMTHQ) is a synthetic molecule used in scientific research. It is a member of the quinoline family, which is a class of heterocyclic compounds. PMTHQ is a versatile molecule with a wide range of applications in the laboratory, including in the synthesis of drugs and other compounds, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Arginine Side Chain Protectant
In peptide synthesis, “2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline” has been used as an arginine side chain protectant . Protecting groups are functional groups used in chemistry to temporarily mask reactive sites in a molecule during a specific reaction to prevent unwanted reactions in these regions.
Alternative to the Trityl Group for Side-Chain Protection
It has been suggested as an alternative to the trityl group for the side-chain protection of cysteine and asparagine/glutamine . The trityl group is commonly used in peptide synthesis for the protection of amino acid side chains, but it can have limitations in certain conditions.
Thermodynamic Property Analysis
The thermodynamic properties of “2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline” can be analyzed for various applications . Understanding these properties can be crucial in fields like material science, chemical engineering, and environmental science.
Potential Applications in Drug Discovery
While not directly mentioned in the search results, the unique structure and properties of “2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline” suggest potential applications in drug discovery. Many nitrogen-containing heterocyclic compounds, such as 1,2,3-triazoles, have found broad applications in drug discovery . Therefore, it’s plausible that “2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline” could have similar applications.
Propiedades
IUPAC Name |
2,2,4,6,7-pentamethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-7,11,15H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQUVAZTCEITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

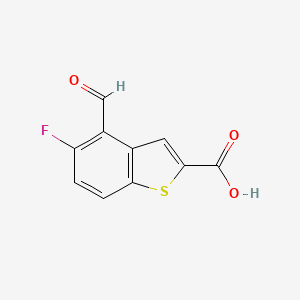
![2-methyl-3-phenyl-8-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2833856.png)

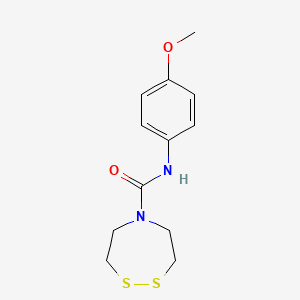
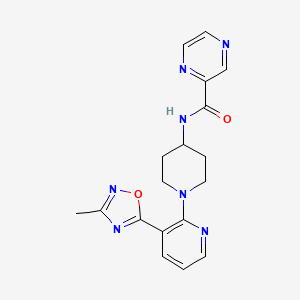
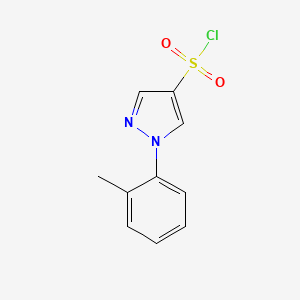

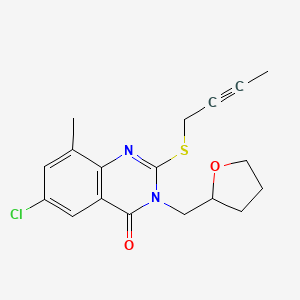
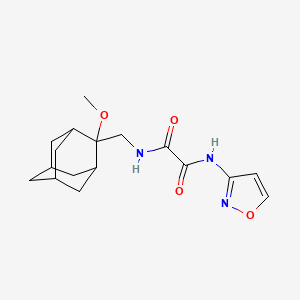

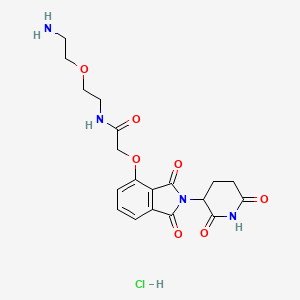
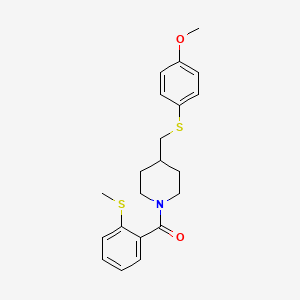
methanethione](/img/structure/B2833872.png)
